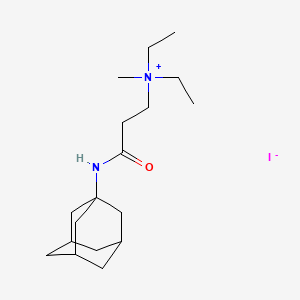
(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide is a quaternary ammonium compound featuring an adamantyl group Adamantyl groups are known for their rigid, bulky structure, which can influence the physical and chemical properties of the compounds they are part of
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide typically involves the reaction of 1-adamantyl isocyanate with diethylmethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The adamantyl group can undergo oxidation, although it is relatively resistant due to its stable structure.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common nucleophiles such as chloride, bromide, or hydroxide ions can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new quaternary ammonium salts.
Oxidation: Formation of oxidized adamantyl derivatives.
Hydrolysis: Formation of adamantylamine and diethylmethylamine derivatives.
科学研究应用
Chemistry
In chemistry, (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide is used as a phase transfer catalyst due to its ability to facilitate reactions between ionic and organic phases.
Biology
In biological research, this compound can be used to study the effects of bulky quaternary ammonium compounds on biological membranes and ion channels.
Medicine
Industry
Industrially, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, where its unique structure can impart desirable properties.
作用机制
The mechanism of action of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide involves its interaction with biological membranes and ion channels. The bulky adamantyl group can disrupt membrane integrity, leading to changes in ion permeability. This can affect various cellular processes, making it a useful tool in studying membrane dynamics and ion channel function.
相似化合物的比较
Similar Compounds
N,N-Diethylmethylamine: A simpler tertiary amine without the adamantyl group.
1-Adamantylamine: Contains the adamantyl group but lacks the quaternary ammonium structure.
Quaternary Ammonium Salts: Various other quaternary ammonium compounds with different alkyl groups.
Uniqueness
The uniqueness of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide lies in its combination of the bulky adamantyl group with a quaternary ammonium structure. This combination imparts unique physical and chemical properties, making it valuable in diverse applications from catalysis to drug delivery.
属性
CAS 编号 |
25517-16-2 |
|---|---|
分子式 |
C18H33IN2O |
分子量 |
420.4 g/mol |
IUPAC 名称 |
[3-(1-adamantylamino)-3-oxopropyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C18H32N2O.HI/c1-4-20(3,5-2)7-6-17(21)19-18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,4-13H2,1-3H3;1H |
InChI 键 |
BQVKGJVMSZLBTO-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](C)(CC)CCC(=O)NC12CC3CC(C1)CC(C3)C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















